Cas no 81470-51-1 (Z-Pyr-OtBu)

Z-Pyr-OtBu structure
Z-Pyr-OtBu structure
Nom du produit:Z-Pyr-OtBu
Numéro CAS:81470-51-1
Le MF:C17H21NO5
Mégawatts:319.352345228195
MDL:MFCD11975830
CID:703878
PubChem ID:10615573

Z-Pyr-OtBu Propriétés chimiques et physiques

Nom et identifiant

    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl)1-(phenylmethyl) ester, (S)-
    • Z-Pyr-OtBu
    • (S)-1-benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
    • 1-Benzyl 2-(2-methyl-2-propanyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (S)- (ZCI)
    • 2-(1,1-Dimethylethyl) 1-(phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)
    • 1,2-Pyrrolidinedicarboxylic acid 5-oxo-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester (2S)-
    • 1-Benzyl 2-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
    • AKOS025289494
    • 1-O-benzyl 2-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
    • 81470-51-1
    • MFCD11975830
    • 1-BENZYL 2-TERT-BUTYL (2S)-5-OXOPYRROLIDINE-1,2-DICARBOXYLATE
    • D97600
    • 1-Benzyl 2-tert-butyl (S)-5-oxo-1,2-pyrrolidinedicarboxylate
    • tert-butyl N-benzyloxycarbonyl-L-pyroglutamate
    • VLWCTEHZKXFOHR-ZDUSSCGKSA-N
    • CS-0154860
    • DS-7562
    • SCHEMBL7420306
    • MDL: MFCD11975830
    • Piscine à noyau: 1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
    • La clé Inchi: VLWCTEHZKXFOHR-ZDUSSCGKSA-N
    • Sourire: C(N1C(=O)CC[C@H]1C(=O)OC(C)(C)C)(=O)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 319.14197277g/mol
  • Masse isotopique unique: 319.14197277g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 7
  • Complexité: 462
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 72.9Ų
  • Le xlogp3: 2.4

Propriétés expérimentales

  • Dense: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 53-55 ºC
  • Solubilité: Très légèrement soluble (0,14 G / l) (25 ºC),

Z-Pyr-OtBu PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB539152-5 g
Z-Pyr-OtBu, 95%; .
81470-51-1 95%
5g
€111.70 2023-07-11
abcr
AB539152-5g
Z-Pyr-OtBu, 95%; .
81470-51-1 95%
5g
€111.70 2025-02-14
eNovation Chemicals LLC
Y1261010-25g
Z-Pyr-OtBu
81470-51-1 98%
25g
$95 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QT783-1g
Z-Pyr-OtBu
81470-51-1 97%
1g
77.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QT783-250mg
Z-Pyr-OtBu
81470-51-1 97%
250mg
129CNY 2021-05-08
Aaron
AR00G8PP-25g
Z-Pyr-OtBu
81470-51-1 97%
25g
$44.00 2025-01-24
1PlusChem
1P00G8HD-5g
Z-Pyr-OtBu
81470-51-1 96%
5g
$52.00 2025-02-27
A2B Chem LLC
AH56689-1g
Z-Pyr-otbu
81470-51-1 97%
1g
$8.00 2024-04-19
Aaron
AR00G8PP-100g
Z-Pyr-OtBu
81470-51-1 97%
100g
$136.00 2025-01-24
eNovation Chemicals LLC
Y1261010-1g
Z-Pyr-OtBu
81470-51-1 98%
1g
$55 2024-06-06

Z-Pyr-OtBu Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  4 h, -78 °C
1.2 Reagents: Citric acid Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Methanesulfonic acid ,  3-Oxo-9-azabicyclo[3.3.1]non-9-yloxy ,  Lithium perchlorate Solvents: Acetonitrile ,  Water ;  rt
Référence
Selective Electrochemical Oxidation of Functionalized Pyrrolidines
Deprez, Nicholas R. ; et al, Organic Letters, 2021, 23(22), 8834-8837

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
1.2 Reagents: Dicyclohexylamine Solvents: Tetrahydrofuran
2.1 Catalysts: Perchloric acid
Référence
Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine
Dolence, E. Kurt; et al, Journal of Medicinal Chemistry, 1991, 34(3), 956-68

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt
2.2 20 h, rt
Référence
Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins
Bischoff, Matthias; et al, Organic Letters, 2014, 16(20), 5254-5257

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Référence
Convenient N-protection of L-pyroglutamic acid esters
Jain, Rahul, Organic Preparations and Procedures International, 2001, 33(4), 405-409

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Acetonitrile
1.2 Reagents: Pyridine Solvents: Dimethylformamide ,  Acetonitrile
Référence
Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material
Baldwin, Jack E.; et al, Tetrahedron, 1989, 45(23), 7459-68

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Perchloric acid Solvents: Water ;  rt; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Synthesis and evaluation of novel orally active p53-MDM2 interaction inhibitors
Miyazaki, Masaki; et al, Bioorganic & Medicinal Chemistry, 2013, 21(14), 4319-4331

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  4 h, -78 °C
1.2 Reagents: Citric acid Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: tert-Butylmagnesium chloride Solvents: Tetrahydrofuran ;  4 h, -78 °C
1.2 Reagents: Citric acid Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine
Référence
A novel post SPPS thioesterification
Nagaike, Fumihiro; et al, Peptide Science, 2006, 42, 165-168

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Perchloric acid
Référence
Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine
Dolence, E. Kurt; et al, Journal of Medicinal Chemistry, 1991, 34(3), 956-68

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 20 h, rt
Référence
Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins
Bischoff, Matthias; et al, Organic Letters, 2014, 16(20), 5254-5257

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Référence
The synthesis of γ-substituted glutamic acids via a glutamic acid γ-enolate synthon
Johnstone, Andrew N. C.; et al, Tetrahedron Letters, 1994, 35(34), 6335-8

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
1.2 Reagents: Dicyclohexylamine Solvents: Tetrahydrofuran
1.3 Catalysts: Perchloric acid
Référence
N5-Acetyl-N5-hydroxy-L-ornithine-derived siderophore-carbacephalosporin β-lactam conjugates: iron transport mediated drug delivery
Dolence, E. Kurt; et al, Journal of Medicinal Chemistry, 1990, 33(2), 461-4

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
Référence
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles
Deguest, Geoffrey; et al, Tetrahedron: Asymmetry, 2006, 17(14), 2120-2125

Z-Pyr-OtBu Raw materials

Z-Pyr-OtBu Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81470-51-1)Z-Pyr-OtBu
A1179531
Pureté:99%
Quantité:25g
Prix ($):161.0